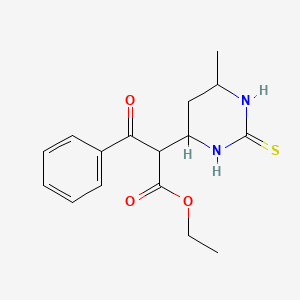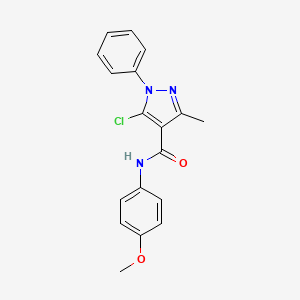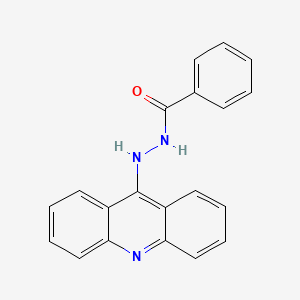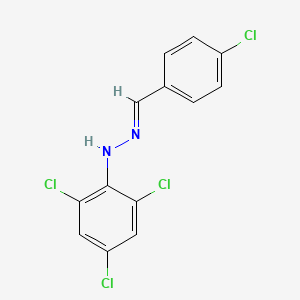![molecular formula C19H20N4O2 B11105969 Benzamide, N-[3-[[2-(1H-1,3-benzimidazol-2-yl)ethyl]amino]-3-oxopropyl]-](/img/structure/B11105969.png)
Benzamide, N-[3-[[2-(1H-1,3-benzimidazol-2-yl)ethyl]amino]-3-oxopropyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-1,3-Benzodiazol-2-yl)ethyl]-3-(phenylformamido)propanamide is a complex organic compound with a molecular formula of C18H19N3O2 This compound is characterized by the presence of a benzimidazole ring, an ethyl chain, and a phenylformamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-Benzodiazol-2-yl)ethyl]-3-(phenylformamido)propanamide typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring is synthesized through the condensation of o-phenylenediamine with formic acid under acidic conditions.
Attachment of Ethyl Chain: The ethyl chain is introduced via an alkylation reaction using ethyl bromide in the presence of a strong base such as sodium hydride.
Formation of Phenylformamido Group: The phenylformamido group is attached through an amide coupling reaction using phenyl isocyanate and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Solvent extraction and recrystallization are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-Benzodiazol-2-yl)ethyl]-3-(phenylformamido)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzimidazole ring or the phenylformamido group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products
Oxidation: Formation of benzimidazole oxides.
Reduction: Formation of ethylbenzimidazole amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
N-[2-(1H-1,3-Benzodiazol-2-yl)ethyl]-3-(phenylformamido)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-Benzodiazol-2-yl)ethyl]-3-(phenylformamido)propanamide involves its interaction with specific molecular targets. The benzimidazole ring can intercalate with DNA, disrupting its function and leading to cell death. The phenylformamido group can interact with proteins, inhibiting their activity and affecting cellular processes. These interactions are mediated through hydrogen bonding, van der Waals forces, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-1,3-Benzothiazol-2-yl)ethyl]-3-(phenylformamido)propanamide
- N-[2-(1H-1,3-Benzoxazol-2-yl)ethyl]-3-(phenylformamido)propanamide
- N-[2-(1H-1,3-Benzimidazol-2-yl)ethyl]-3-(phenylacetamido)propanamide
Uniqueness
N-[2-(1H-1,3-Benzodiazol-2-yl)ethyl]-3-(phenylformamido)propanamide is unique due to the presence of both the benzimidazole ring and the phenylformamido group This combination imparts distinct chemical properties, making it a versatile compound for various applications
Properties
Molecular Formula |
C19H20N4O2 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-[3-[2-(1H-benzimidazol-2-yl)ethylamino]-3-oxopropyl]benzamide |
InChI |
InChI=1S/C19H20N4O2/c24-18(11-13-21-19(25)14-6-2-1-3-7-14)20-12-10-17-22-15-8-4-5-9-16(15)23-17/h1-9H,10-13H2,(H,20,24)(H,21,25)(H,22,23) |
InChI Key |
IYVWRYOTNZYYGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC(=O)NCCC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[Acetyl(ethyl)amino]methyl}(piperidin-1-ylmethyl)phosphinic acid](/img/structure/B11105899.png)
![2-{[3-[(2-Carboxy-4-hydroxyanilino)carbonyl]-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)benzoyl]amino}-5-hydroxybenzoic acid](/img/structure/B11105902.png)

![4-[(E)-{2-[4-(3,4-dimethoxyphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene}methyl]-2-methylbenzene-1,3-diol](/img/structure/B11105925.png)
![N-({N'-[(E)-[4-(Diethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11105940.png)
![N-({N'-[(E)-(2-Ethoxynaphthalen-1-YL)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B11105946.png)
![2,4,5-trichloro-6-[(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazinyl]pyridine-3-carbonitrile](/img/structure/B11105947.png)
![2H-Pyridazin-3-one, 2-[(diphenylamino)methyl]-6-hydroxy-](/img/structure/B11105954.png)

![2-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B11105967.png)
![N-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-benzylacetamide](/img/structure/B11105972.png)
![N-(4-{[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B11105980.png)


